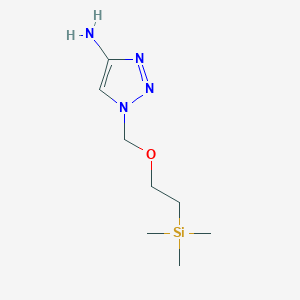
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl) ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This impurity is significant in the pharmaceutical industry as it needs to be identified and quantified to ensure the purity and safety of the final drug product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nebivolol involves multiple steps, including the formation of intermediates that can lead to the formation of Nebivolol Ethanol Impurity. One common synthetic route involves the reaction of 6-fluorochroman with chloroethanol under specific conditions to yield the impurity .
Industrial Production Methods: In industrial settings, the production of Nebivolol and its impurities is closely monitored using high-performance liquid chromatography (HPLC) and other analytical techniques to ensure that the levels of impurities, including Nebivolol Ethanol Impurity, are within acceptable limits .
Analyse Chemischer Reaktionen
Types of Reactions: Nebivolol Ethanol Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Nebivolol Ethanol Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Research on its biological effects helps in understanding the safety and efficacy of Nebivolol.
Medicine: Studying this impurity aids in ensuring the safety of Nebivolol as a pharmaceutical product.
Wirkmechanismus
The mechanism of action of Nebivolol Ethanol Impurity is not well-studied as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential to ensure the safety and efficacy of Nebivolol. The impurity may interact with various molecular targets and pathways, potentially affecting the overall pharmacological profile of the drug .
Vergleich Mit ähnlichen Verbindungen
Nebivolol Hydrochloride: The primary active ingredient in Nebivolol formulations.
Defluoro Nebivolol: A derivative lacking the fluorine atom.
L-Nebivolol Hydrochloride: Another enantiomer of Nebivolol.
Uniqueness: Nebivolol Ethanol Impurity is unique due to its specific chemical structure, which includes a chlorine atom and a fluorochroman moiety. This structure differentiates it from other related compounds and necessitates specific analytical methods for its identification and quantification .
Eigenschaften
Molekularformel |
C11H12ClFO2 |
|---|---|
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C11H12ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2 |
InChI-Schlüssel |
CJWPZPOGTNMOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


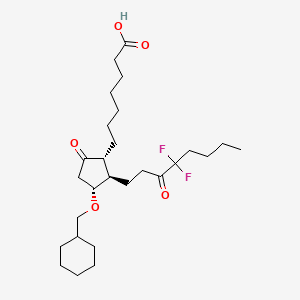
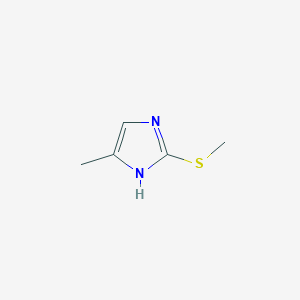
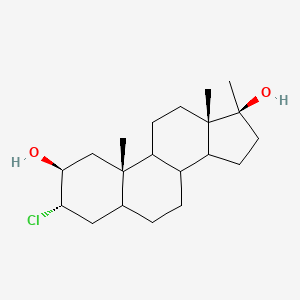
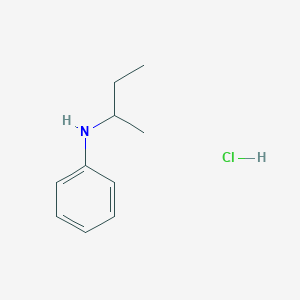


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
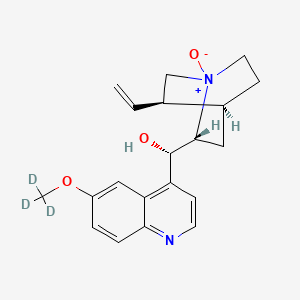


![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


